
Vincaleukoblastine
Overview
Description
Vincaleukoblastine (VLB), also known as vinblastine, is a bisindole alkaloid derived from the Madagascar periwinkle plant Catharanthus roseus (formerly Vinca rosea Linn) . Its molecular formula is C₄₆H₅₈N₄O₉, with a molecular weight of 810.99 g/mol and nine defined stereocenters . Structurally, it comprises a vindoline (indole) moiety linked to a catharanthine (indoline) moiety via a carbon-carbon bond . This compound exerts antitumor activity by binding to tubulin, inhibiting microtubule assembly, and arresting mitosis in metaphase . Clinically, it is used as vinblastine sulfate (e.g., Velban®) to treat Hodgkin’s lymphoma, testicular cancer, and breast cancer .
Mechanism of Action
Vinblastine sulfate, also known as VLB monosulfate, Vincaleukoblastine, Velban (TN), Vinblastine 5, or Vinblastine sulphate, is a vinca alkaloid used in the treatment of various types of cancer .
Target of Action
The primary target of Vinblastine sulfate is tubulin , a protein that forms the microtubules of the mitotic spindle during cell division .
Mode of Action
Vinblastine sulfate interacts with tubulin by binding to the microtubular proteins of the mitotic spindle . This interaction leads to the crystallization of the microtubule and mitotic arrest at metaphase . The antitumor activity of vinblastine is thought to be due primarily to this inhibition of mitosis .
Biochemical Pathways
Vinblastine sulfate affects the mitotic spindle assembly pathway . By binding to tubulin, it disrupts the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis . This disruption leads to cell cycle arrest at metaphase and ultimately cell death .
Pharmacokinetics
Vinblastine sulfate is administered intravenously . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life is approximately 24.8 hours , and it is excreted through the bile duct and kidneys .
Result of Action
The result of Vinblastine sulfate’s action is the inhibition of cell division , leading to cell death . This makes it effective in the treatment of various types of cancer, including breast cancer, testicular cancer, neuroblastoma, Hodgkin’s and non-Hodgkins lymphoma, mycosis fungoides, histiocytosis, and Kaposi’s sarcoma .
Action Environment
The action, efficacy, and stability of Vinblastine sulfate can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism, particularly drugs that induce or inhibit CYP3A4 . Additionally, genetic variations in the CYP3A4 enzyme can lead to differences in how individuals metabolize Vinblastine sulfate .
Biochemical Analysis
Biochemical Properties
Vinblastine sulfate interacts with tubulin, a protein that is a key component of the microtubules in cells . It binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule . This interaction inhibits mitosis at metaphase, causing cell death or mitotic arrest .
Cellular Effects
Vinblastine sulfate has significant effects on various types of cells and cellular processes. It disrupts the formation of the mitotic spindle, which is necessary for the separation of chromosomes during mitosis . This disruption leads to cell cycle arrest at the M and S phases . In addition, vinblastine sulfate treatment results in the formation of paracrystalline aggregates in cells, which consist of tightly packed tubulin molecules .
Molecular Mechanism
The molecular mechanism of action of vinblastine sulfate involves its binding to tubulin, inhibiting microtubule assembly . This leads to the disruption of the mitotic spindle and the arrest of mitosis at metaphase . Vinblastine sulfate may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .
Temporal Effects in Laboratory Settings
Over time, vinblastine sulfate treatment leads to the formation of characteristic paracrystal tube-like structures in cells . These structures are formed from tightly packed tubulin molecules . The formation of these structures over time indicates the stability of vinblastine sulfate’s effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of vinblastine sulfate vary with different dosages . It has a narrow therapeutic index, with key dose-limiting toxicities being myelosuppression and neurotoxicity . At high doses, severe and permanent central nervous system damage and even death can occur .
Metabolic Pathways
Vinblastine sulfate is involved in the metabolic pathway of vinca alkaloids . This pathway involves the conversion of the compound into its active metabolite, desacetylvinblastine . The metabolism of vinblastine sulfate is primarily driven by the CYP3A hepatic enzyme system .
Transport and Distribution
Vinblastine sulfate is extensively bound to tissue and formed peripheral blood elements . It is primarily excreted through the bile duct and kidneys . It crosses the blood-brain barrier poorly and cannot reach therapeutic concentrations in the cerebrospinal fluid .
Subcellular Localization
Vinblastine sulfate targets proteins inside cells that mediate cell division . Its subcellular localization is therefore associated with the microtubules, where it binds to tubulin and disrupts the formation of the mitotic spindle .
Biological Activity
Vincaleukoblastine (VLB), a vinca alkaloid derived from the periwinkle plant Catharanthus roseus, has garnered significant attention for its biological activity, particularly in cancer treatment. This article delves into its mechanisms, clinical applications, and case studies that highlight its efficacy and safety profile.
This compound exerts its antitumor effects primarily through the inhibition of mitosis. It binds to tubulin, a protein essential for microtubule formation, thereby disrupting the mitotic spindle formation necessary for cell division. This leads to cell cycle arrest at metaphase and ultimately induces apoptosis in cancer cells .
Pharmacological Profile
- Chemical Structure : VLB is characterized by a complex structure that includes two multiringed units: vindoline and catharanthine.
- Molecular Formula : C₄₆H₅₈N₄O₉
- Molecular Weight : Approximately 810.97 g/mol
- Mechanism of Action : Inhibition of tubulin polymerization, leading to cell cycle arrest .
Biological Effects
- Antitumor Activity : VLB has demonstrated significant efficacy against various types of leukemia and solid tumors. In murine models, treatment with VLB resulted in prolonged survival in mice bearing transplantable leukemias such as L1210 and P1534 .
- Bone Marrow Suppression : While effective against tumors, VLB also causes notable bone marrow depression, which can limit its use due to potential hematological toxicity .
- Resistance Development : Mice cured of leukemia through VLB treatment showed resistance to subsequent tumor challenges, indicating a potential for developing immunological memory against the tumor .
Clinical Applications
This compound has been employed in various clinical settings, particularly in hematological malignancies. Below is a summary of case studies illustrating its clinical efficacy:
Case Studies
Efficacy and Safety Profile
The efficacy of VLB varies based on dosage and administration frequency. Studies indicate that while single doses can be effective, more frequent dosing regimens yield better outcomes in terms of tumor response . However, the associated risks include:
Scientific Research Applications
Types of Cancers Treated
Vincaleukoblastine has been investigated for its efficacy against various malignancies, including:
- Acute Lymphoblastic Leukemia (ALL)
- Hodgkin's Lymphoma
- Non-Hodgkin's Lymphoma
- Testicular Cancer
- Breast Cancer
Pharmacological Applications
This compound is utilized in various pharmacological contexts:
- Combination Therapies : It is often used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance. For example, it has been combined with corticosteroids in treating lymphomas .
- Palliative Care : In advanced cancer cases, this compound can provide symptomatic relief and improve quality of life by reducing tumor burden .
Case Study 1: Acute Lymphoblastic Leukemia
A study involving patients with ALL demonstrated that treatment regimens incorporating this compound resulted in a significant increase in remission rates compared to standard therapies alone. Patients receiving this compound showed improved overall survival rates .
Case Study 2: Hodgkin's Lymphoma
In a clinical trial assessing the effectiveness of this compound in combination with other agents for Hodgkin's lymphoma, researchers reported a complete response rate of approximately 80% among participants, highlighting its potency as part of a multi-drug regimen .
Comparative Efficacy with Other Vinca Alkaloids
Compound | Mechanism of Action | Primary Uses | Efficacy (Response Rate) |
---|---|---|---|
This compound | Inhibits microtubule assembly | ALL, Hodgkin's lymphoma | ~80% |
Vinblastine | Inhibits mitosis | Testicular cancer, lymphomas | ~70% |
Vincristine | Similar to vinblastine | Childhood leukemia, lymphomas | ~75% |
Future Directions and Research Opportunities
Research continues to explore the potential of this compound beyond traditional cancer therapies:
- Targeted Drug Delivery : Investigations into nanoparticle-based delivery systems aim to enhance the specificity and reduce side effects associated with this compound.
- Combination with Immunotherapy : Studies are underway to assess the synergistic effects when combined with immunotherapeutic agents .
Chemical Reactions Analysis
Metabolic Reactions
In vivo and in vitro studies identify 35 metabolites, primarily via cytochrome P450 3A4 (CYP3A4)-mediated transformations :
Major Metabolic Pathways:
- Hydroxylation :
- VD moiety: C20′ oxidation → 20′-OH-VLB (MW: 826.99 g/mol).
- CT moiety: C4 demethylation → 4-desmethyl-VLB (MW: 796.95 g/mol).
- Hydrolysis :
- Acetate ester cleavage at C11 → 11-deacetyl-VLB (MW: 768.93 g/mol).
- Oxidative cyclization :
Key Metabolites and Bioactivity:
Metabolite | Structural Change | Tubulin Binding Affinity (vs VLB) |
---|---|---|
20′-OH-VLB | VD hydroxylation | 85% |
4-desmethyl-VLB | CT demethylation | 72% |
11-deacetyl-VLB | Ester hydrolysis | 68% |
Metabolites retain partial antimitotic activity but exhibit reduced potency compared to VLB .
Hydrolysis and Stability
Vincaleukoblastine’s reactivity profile includes:
- Ester hydrolysis : Labile under acidic (pH < 3) or alkaline (pH > 9) conditions, cleaving the C11 acetyl group .
- Oxidative degradation : Susceptible to peroxide formation in aqueous solutions, requiring storage at 2–8°C .
- Photodegradation : Exposure to UV light induces epimerization at C16′, reducing bioactivity .
Reactivity with Nucleophiles
The C-3 carbonyl group participates in nucleophilic additions:
- Hydrazine : Forms hydrazide derivatives for azide synthesis .
- Ammonia : Direct amidation yields vindesine in low yields (<30%) due to competing hydrolysis .
Supramolecular Interactions
- Tubulin binding : VLB inhibits microtubule polymerization via binding to β-tubulin’s Vinca domain (K<sub>d</sub>: 1.2 ± 0.3 µM) .
- Muscarinic receptor binding : Hydrophobic interactions with M<sub>1</sub>R residues (Tyr404, Trp400) contribute to off-target effects .
Analytical Characterization
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for elucidating the mechanism of action of vincaleukoblastine in microtubule dynamics?
this compound's primary mechanism involves binding to tubulin, inhibiting microtubule polymerization. Key methodologies include:
- In vitro tubulin polymerization assays : Monitor changes in turbidity at 350 nm to quantify polymerization inhibition .
- Immunofluorescence microscopy : Visualize microtubule disruption in treated cells (e.g., HeLa cells) using β-tubulin antibodies.
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) between this compound and purified tubulin .
- X-ray crystallography : Resolve structural interactions at the vinblastine-binding site (e.g., PDB ID 1Z2B) .
Q. How should researchers design toxicity studies to evaluate this compound's organ-specific effects?
Standard protocols include:
- Cardiotoxicity assessment : Electrocardiography (ECG) in rodent models to detect arrhythmias or myocardial infarction linked to prolonged QT intervals .
- Hematological profiling : Complete blood counts (CBCs) to monitor thrombocytosis or neutropenia in treated subjects .
- Reproductive toxicity : Teratogenicity studies in zebrafish embryos or murine models, focusing on limb malformations and fetal resorption rates .
- Dose optimization : Use pharmacokinetic models (e.g., non-compartmental analysis) to correlate plasma concentrations with toxicity thresholds .
Q. What are the best practices for synthesizing and characterizing this compound derivatives to enhance bioavailability?
- Semi-synthetic modification : Introduce hydrophilic groups (e.g., phosphate esters) at the catharanthine moiety to improve solubility .
- HPLC-MS validation : Confirm purity (>98%) and structural integrity using reversed-phase C18 columns and electrospray ionization .
- In vivo pharmacokinetics : Compare area under the curve (AUC) and half-life (t½) of derivatives in Sprague-Dawley rats .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound toxicity data across different species and administration routes?
- Meta-analysis : Pool data from PubMed/MEDLINE studies (e.g., 79 entries for "this compound" as of 2018) to identify species-specific metabolic vulnerabilities .
- Cross-species pharmacokinetic modeling : Use allometric scaling to adjust doses between rodents and humans, accounting for differences in CYP3A4 enzyme activity .
- Route-dependent toxicity studies : Compare intravenous vs. intraperitoneal administration in murine models to assess local vs. systemic effects .
Q. What strategies are effective for overcoming tumor resistance to this compound in preclinical models?
- P-glycoprotein (P-gp) inhibition : Co-administer verapamil or elacridar to block drug efflux in multidrug-resistant (MDR) cell lines (e.g., KB-V1) .
- Combinatorial therapy : Pair this compound with piriferine, which enhances cytotoxicity by 18% in vincristine-resistant cells (ED50 reduction from 10 μg/mL to 8.5 μg/mL) .
- CRISPR-Cas9 screening : Knock out βIII-tubulin isotypes in A549 lung cancer cells to restore microtubule destabilization .
Q. How can advanced imaging techniques improve the assessment of this compound's efficacy in solid tumors?
- Dynamic contrast-enhanced MRI (DCE-MRI) : Quantify tumor vascular permeability changes post-treatment in xenograft models .
- PET imaging with [¹¹C]-colchicine : Track microtubule binding occupancy in vivo using radiolabeled probes .
- Single-cell RNA sequencing : Identify transcriptional signatures of apoptosis in treated vs. untreated tumor microenvironments .
Q. Under-Explored Research Areas
Q. Why are the genetic and epigenetic impacts of this compound understudied, and how can these gaps be addressed?
- Current gaps : Limited data on micronucleus formation ( reports only 3 studies on chromosomal aberrations) .
- Proposed methods :
- Whole-genome sequencing : Screen for copy number variations (CNVs) in TK6 lymphoblastoid cells post-exposure .
- ChIP-seq analysis : Map histone H3 acetylation changes to assess epigenetic toxicity .
Q. What novel delivery systems could mitigate this compound's toxicity while maintaining antitumor efficacy?
- Liposomal encapsulation : Use PEGylated liposomes to reduce hepatic uptake and prolong circulation time (e.g., ≈2.5-fold increase in t½ in Phase I trials) .
- Antibody-drug conjugates (ADCs) : Target CD30+ lymphomas by linking this compound to brentuximab .
Q. Methodological Guidelines
- Data reporting : Adhere to Beilstein Journal standards: Include raw HPLC chromatograms, dose-response curves, and statistical analyses (e.g., ANOVA with Tukey post-hoc tests) in supplementary materials .
- Reproducibility : Provide step-by-step protocols for tubulin assays, including buffer compositions and incubation times .
Comparison with Similar Compounds
Comparison with Structurally Related Alkaloids
Key Compounds and Structural Features
Vincaleukoblastine belongs to the Vinca alkaloid family, which includes:
Notes:
- Leurocristine (vincristine) exhibits enhanced antitumor potency compared to VLB due to its N1 oxidation, which improves tubulin binding .
- Leurosine and leurosidine , though structurally similar to VLB, show reduced activity due to stereochemical variations impacting microtubule disruption .
- Vindoline and catharanthine are biosynthetic precursors but lack independent antitumor effects .
Pharmacological and Toxicological Profiles
Antitumor Efficacy
- This compound : Demonstrates significant activity against P-1534 acute lymphocytic leukemia in mice (ED₅₀ = 8.5 μg/mL in combination studies) .
- Vincristine : Higher efficacy in pediatric leukemias and lymphomas but with dose-limiting neurotoxicity .
- Leurosine : Moderate activity in early-stage leukemias but requires higher doses for tumor regression .
Toxicity Comparison
Mechanistic Insights :
Properties
IUPAC Name |
methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQAABAKXDWYSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O9.H2O4S, C46H60N4O13S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
143-67-9 | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinblastine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
543 to 545 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | VINBLASTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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